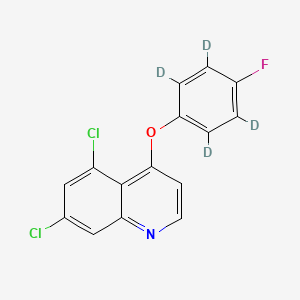
Quinoxyfen-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxyfen-d4 is a deuterium-labeled derivative of Quinoxyfen, a fungicide primarily used to control powdery mildew on various crops. The molecular formula of this compound is C15H4D4Cl2FNO, and it has a molecular weight of 312.16 g/mol . The deuterium labeling makes it a valuable tool in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxyfen-d4 involves the incorporation of deuterium atoms into the Quinoxyfen molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the deuteration of specific hydrogen atoms in the Quinoxyfen molecule using deuterated solvents like deuterated chloroform or methanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product.
化学反应分析
Types of Reactions
Quinoxyfen-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield deuterated hydroquinoline compounds .
科学研究应用
Quinoxyfen-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Quinoxyfen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quinoxyfen.
Industry: Applied in the development of new fungicides and in environmental monitoring to detect and quantify Quinoxyfen residues
作用机制
Quinoxyfen-d4 exerts its effects by inhibiting the development of fungal pathogens, particularly those causing powdery mildew. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interfere with the fungal cell membrane and disrupt essential cellular processes .
相似化合物的比较
Similar Compounds
Quinoxyfen: The non-deuterated form of Quinoxyfen-d4, used as a fungicide.
Kresoxim-methyl: Another fungicide with a similar mode of action, used to control powdery mildew.
Fludioxonil: A fungicide with a different chemical structure but similar application in controlling fungal pathogens
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of Quinoxyfen .
属性
分子式 |
C15H8Cl2FNO |
|---|---|
分子量 |
312.2 g/mol |
IUPAC 名称 |
5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |
InChI 键 |
WRPIRSINYZBGPK-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H] |
规范 SMILES |
C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


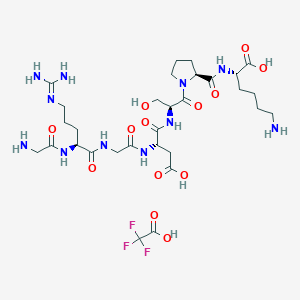
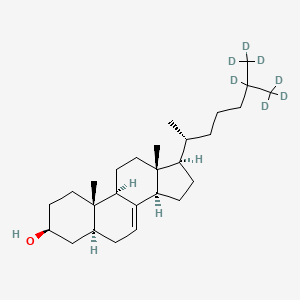
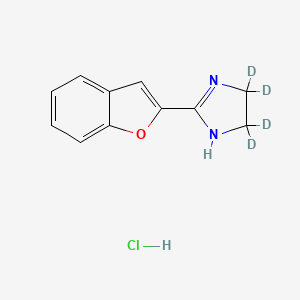





![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
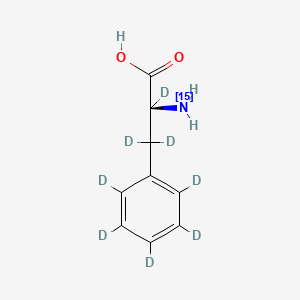
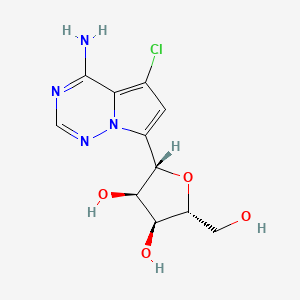
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


